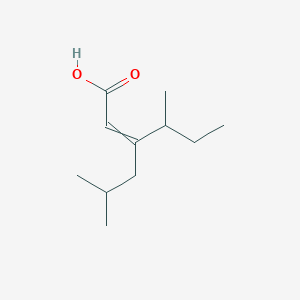
acetic acid;(2R)-1-phenylselanylpentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(2R)-1-phenylselanylpentan-2-ol is a unique organic compound that combines the properties of acetic acid and a selenium-containing alcohol. Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar. The (2R)-1-phenylselanylpentan-2-ol moiety introduces a chiral center and a selenium atom, which can impart unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-1-phenylselanylpentan-2-ol typically involves the following steps:
Synthesis of (2R)-1-phenylselanylpentan-2-ol: This can be achieved through the reaction of a suitable selenium reagent with a chiral alcohol precursor. Common selenium reagents include diphenyl diselenide or phenylselenyl chloride.
Acetylation: The (2R)-1-phenylselanylpentan-2-ol is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for acetic acid typically involve the oxidation of ethanol or acetaldehyde
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(2R)-1-phenylselanylpentan-2-ol can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the selenium atom or convert it to a different oxidation state.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxide or selenone derivatives, while reduction can produce simpler alcohols or hydrocarbons.
Applications De Recherche Scientifique
Acetic acid;(2R)-1-phenylselanylpentan-2-ol has several scientific research applications:
Chemistry: It can be used as a chiral building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles, including its antioxidant properties and potential therapeutic applications.
Medicine: Research into selenium-containing compounds often explores their potential in cancer therapy, cardiovascular health, and immune system support.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of acetic acid;(2R)-1-phenylselanylpentan-2-ol involves its interaction with biological molecules through its selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound may target specific enzymes or proteins, modulating their activity and contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Selenomethionine: An amino acid containing selenium, used in dietary supplements and research.
Diphenyl diselenide: A common selenium reagent used in organic synthesis.
Uniqueness
Acetic acid;(2R)-1-phenylselanylpentan-2-ol is unique due to its combination of a chiral center, a selenium atom, and an acetic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
834882-69-8 |
|---|---|
Formule moléculaire |
C13H20O3Se |
Poids moléculaire |
303.27 g/mol |
Nom IUPAC |
acetic acid;(2R)-1-phenylselanylpentan-2-ol |
InChI |
InChI=1S/C11H16OSe.C2H4O2/c1-2-6-10(12)9-13-11-7-4-3-5-8-11;1-2(3)4/h3-5,7-8,10,12H,2,6,9H2,1H3;1H3,(H,3,4)/t10-;/m1./s1 |
Clé InChI |
NMUBISNXHREDMB-HNCPQSOCSA-N |
SMILES isomérique |
CCC[C@H](C[Se]C1=CC=CC=C1)O.CC(=O)O |
SMILES canonique |
CCCC(C[Se]C1=CC=CC=C1)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


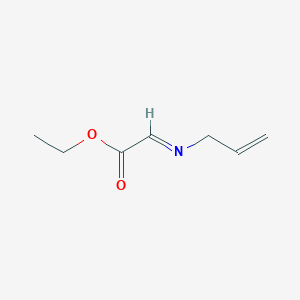
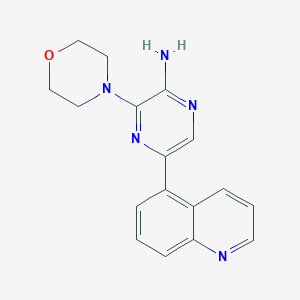
![N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine](/img/structure/B14184393.png)
![9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14184395.png)
![2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione](/img/structure/B14184399.png)

![N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14184415.png)
![3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride](/img/structure/B14184431.png)
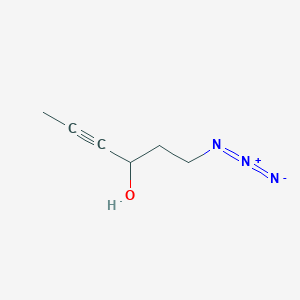
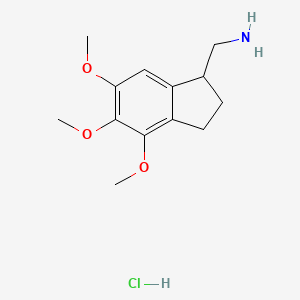
![N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14184471.png)
![3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B14184472.png)
![1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one](/img/structure/B14184473.png)
